3-Mesyloxy-2-hydroxy-1-chloropropane

Description

Properties

Molecular Formula |

C4H9ClO4S |

|---|---|

Molecular Weight |

188.63 g/mol |

IUPAC Name |

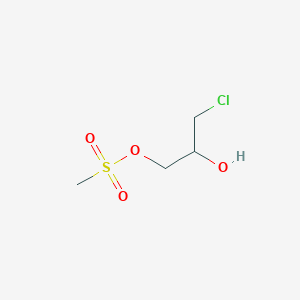

(3-chloro-2-hydroxypropyl) methanesulfonate |

InChI |

InChI=1S/C4H9ClO4S/c1-10(7,8)9-3-4(6)2-5/h4,6H,2-3H2,1H3 |

InChI Key |

ZMSWSQFWCKWHIS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC(CCl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Analysis and Reactivity

The table below compares 3-Mesyloxy-2-hydroxy-1-chloropropane with analogs from the provided evidence:

Key Observations:

Reactivity :

- The mesyloxy group in the target compound is a superior leaving group compared to the methacrylate ester in 3-Chloro-2-hydroxypropyl methacrylate, enabling faster nucleophilic substitutions .

- Sulfonyl chloride in ’s compound is more reactive than mesyloxy due to the electronegative chloride, making it suitable for synthesizing sulfonamides or sulfonate esters .

Solubility: The hydroxyl group in this compound enhances polarity, likely increasing solubility in polar solvents (e.g., water or ethanol) compared to non-polar 1,2,3-Trichloropropane .

Physical and Chemical Properties

Limited data exist for the target compound, but inferences can be drawn:

Preparation Methods

Ring-Opening of (S)-3-Mesyloxy-1,2-Epoxypropane with Hydrochloric Acid

The most widely documented method involves the acid-catalyzed ring-opening of (S)-3-mesyloxy-1,2-epoxypropane. This epoxide precursor is synthesized via mesylation of (R)-glycidol, as outlined in the following steps:

-

Mesylation of (R)-Glycidol :

(R)-Glycidol (5.0 g, 0.068 mol) is treated with methanesulfonyl chloride (8.0 g, 0.070 mol) in the presence of triethylamine (8.1 g, 0.080 mol) in toluene at 0°C. After 1 hour, the mixture is filtered and concentrated to yield (S)-3-mesyloxy-1,2-epoxypropane in 80–85% crude yield. -

Epoxide Ring-Opening with HCl :

Concentrated HCl (20 mL) is added dropwise to (S)-3-mesyloxy-1,2-epoxypropane (5.0 g, 0.033 mol) over 15–20 minutes. The reaction is stirred for 30 minutes, after which water is removed via azeotropic distillation with ethanol. The residual solvent is evaporated under reduced pressure (0.1 mm Hg, room temperature) to afford (R)-3-mesyloxy-2-hydroxy-1-chloropropane in 85% yield (5.4 g).

Key Reaction Data :

| Parameter | Value |

|---|---|

| Starting Material | (S)-3-Mesyloxy-1,2-epoxypropane |

| Reagent | Concentrated HCl |

| Reaction Time | 30 minutes |

| Yield | 85% |

| Optical Rotation | [α]D²² = +7.1° (c=5.78, MeOH) |

The stereochemical outcome arises from the nucleophilic attack of chloride at the less hindered carbon of the epoxide, preserving the (R)-configuration at the hydroxyl-bearing carbon.

Alternative Approaches and Comparative Analysis

Low-Yield Methods with Conventional Solvent/Base Systems

The patent highlights inferior results when substituting ethylene glycol/sodium glycolate with traditional solvents like dichloromethane or ether paired with strong bases (e.g., NaOH). For instance, using CH₂Cl₂/NaOH at 0°C led to yields below 50%, attributed to competing elimination reactions and poor solubility of intermediates.

Stereochemical Considerations

The choice of starting material enantiomer is critical. Starting with (R)-glycidol ensures the formation of (S)-3-mesyloxy-1,2-epoxypropane, which upon HCl treatment yields the (R)-configured product. Inversion of configuration during mesylation (due to the SN2 mechanism) and retention during epoxide opening are well-documented.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (CDCl₃) of (R)-3-mesyloxy-2-hydroxy-1-chloropropane exhibits the following signals:

-

δ 4.35 ppm (2H, d) : Chloromethyl (-CH₂Cl) group.

-

δ 4.1 ppm (1H, m) : Methine proton adjacent to the hydroxyl group.

-

δ 3.65 ppm (2H, d) : Methylene protons bonded to the mesyloxy group.

-

δ 3.1 ppm (3H, s) : Methyl group of the mesyl substituent.

-

δ 2.9 ppm (1H, br s) : Hydroxyl proton, broadened due to hydrogen bonding.

Optical Rotation

The compound displays a specific optical rotation of [α]D²² = +7.1° (c=5.78, MeOH), confirming its enantiomeric purity and (R)-configuration.

Applications in Organic Synthesis

Synthesis of (R)-Epichlorohydrin

(R)-3-Mesyloxy-2-hydroxy-1-chloropropane serves as a direct precursor to (R)-epichlorohydrin, a monomer for epoxy resins and chiral building block. Treatment with sodium ethylene glycolate in ethylene glycol at room temperature induces elimination, yielding (R)-epichlorohydrin in 86% enantiomeric excess.

Versatility in Asymmetric Synthesis

The mesyloxy group’s leaving ability facilitates nucleophilic substitutions, enabling access to β-amino alcohols and heterocyclic compounds. For example, reaction with isopropylamine could yield derivatives like 3-isopropylamino-2-hydroxy-1-chloropropane, though this specific transformation requires further validation .

Q & A

Basic: What synthetic routes are most effective for preparing 3-Mesyloxy-2-hydroxy-1-chloropropane, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential functionalization of a propane backbone. A common approach is:

Chlorination : Introduce the chlorine atom at the 1-position via nucleophilic substitution (e.g., using SOCl₂ or PCl₃) on a diol precursor.

Mesylation : React the 2-hydroxy group with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) to scavenge HCl .

Optimization Factors :

- Temperature : Maintain 0–5°C during mesylation to minimize side reactions.

- Solvent Polarity : Polar aprotic solvents enhance nucleophilic substitution efficiency.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate mesylation .

Advanced: How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during the synthesis of this compound?

Methodological Answer:

Competing elimination reactions (e.g., forming alkenes) arise under strongly basic or high-temperature conditions. To suppress elimination:

- Base Selection : Use mild, non-nucleophilic bases (e.g., TEA instead of NaOH) to avoid deprotonating the β-hydrogen.

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states for substitution over elimination.

- Low-Temperature Regimes : Conduct reactions at ≤20°C to reduce kinetic energy favoring elimination .

Data Contradiction Analysis : Conflicting reports on yield may stem from trace moisture (hydrolyzing MsCl) or variable stoichiometry. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

- ¹H NMR :

- Cl-CH₂ : δ 3.6–3.8 ppm (triplet, coupling with adjacent CH).

- HO-CH : δ 4.1–4.3 ppm (doublet of doublets, splits due to vicinal Cl and MsO groups).

- MsO- : δ 3.0 ppm (singlet, three equivalent methyl protons) .

- IR Spectroscopy :

- Broad peak at ~3400 cm⁻¹ (O-H stretch).

- Strong S=O stretches at 1350 cm⁻¹ and 1170 cm⁻¹ .

Advanced: How does the mesyloxy group influence the compound’s reactivity in comparison to tosylates or triflates?

Methodological Answer:

The mesyloxy (MsO-) group is a moderate leaving group (less reactive than triflates but more reactive than tosylates). Key differences:

- Nucleophilic Substitution : MsO- facilitates SN2 reactions with amines or thiols but requires polar solvents (e.g., DMSO) for efficient displacement.

- Hydrolysis Stability : Less prone to hydrolysis than triflates under neutral conditions but degrades in strong acids/bases.

- Byproduct Formation : Unlike tosylates, mesylation produces volatile byproducts (e.g., MeSO₃H), simplifying purification .

Basic: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition.

- Moisture Sensitivity : Use desiccants (e.g., molecular sieves) to avoid hydrolysis to 2,3-diol derivatives.

- Decomposition Products : Monitor via GC-MS for methanesulfonic acid (m/z 96) and chloro-propanediol (m/z 143) .

Advanced: How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states. Key parameters:

- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., Cl and MsO- groups) prone to nucleophilic attack.

- Activation Energies : Compare barriers for substitution at Cl vs. MsO- positions.

- Case Study : Calculations show Cl substitution dominates due to lower steric hindrance (ΔG‡ = 28 kcal/mol vs. 35 kcal/mol for MsO-) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for synthesis/purification.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Toxicity Data : Limited acute toxicity reported, but structural analogs (e.g., chloropropanes) show neurotoxic potential—avoid inhalation .

Advanced: What strategies can resolve enantiomeric impurities in stereoselective syntheses of this compound derivatives?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IC-3 columns with hexane/isopropanol (90:10) to separate enantiomers.

- Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to control stereochemistry at the 2-hydroxy position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.